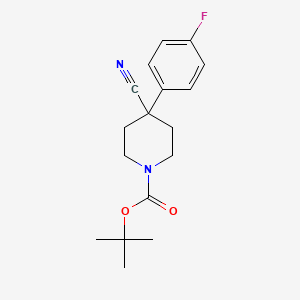

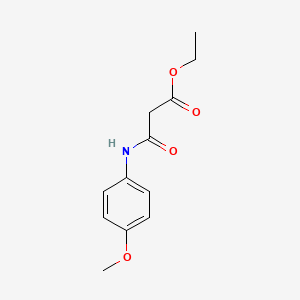

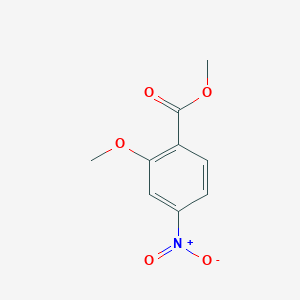

![molecular formula C6H4N4O2 B1313576 5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 63572-73-6](/img/structure/B1313576.png)

5-nitro-1H-pyrazolo[3,4-b]pyridine

Vue d'ensemble

Description

5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves starting from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

The molecular structure of 5-nitro-1H-pyrazolo[3,4-b]pyridine is C6H4N4O2 . The structure of these compounds is closely similar to the purine bases adenine and guanine . This structural similarity has attracted the interest of medicinal chemists .

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines have been used in a variety of chemical reactions . For instance, they have been used in the synthesis of fused pyrazoloazines . They have also been used in the synthesis of compounds with a methylene, sulfur, sulfoxide, or cyclopropyl group as a linker .

Physical And Chemical Properties Analysis

The molecular weight of 5-nitro-1H-pyrazolo[3,4-b]pyridine is 164.12 g/mol . It has a topological polar surface area of 87.4 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Domino Reactions : Novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized via domino reactions involving the formation of multiple bonds and creation of a six-membered ring, catalyzed by l-proline in an environmentally friendly approach (Gunasekaran, Prasanna, & Perumal, 2014).

- Versatility in Synthesis : A review on pyrazolo[3,4-b]pyridines highlighted their synthesis methods and diverse substituent possibilities, noting the significant number of compounds and patents involving this structure (Donaire-Arias et al., 2022).

- Multicomponent Domino Process : The preparation of pyrazolo[3,4-b]pyridine-5-nitrile derivatives was achieved in a novel process, which highlights the flexibility and potential for innovative synthesis methods (Aggarwal et al., 2016).

Biomedical Applications

- Role in Medicinal Chemistry : Pyrazolo[3,4-b]pyridines are key pharmacophores in drug discovery due to their presence in biologically active natural compounds. They are crucial in the development of new pharmaceuticals (Lin et al., 2020).

Material Science and Energetic Materials

- Energetic Derivatives : In the context of energetic materials, pyrazolo[3,4-b]pyridines derivatives have been explored for their potential in detonation properties and thermal stability, demonstrating their applicability in material science (Zhai et al., 2019).

Miscellaneous Applications

- Diverse Heterocyclic Derivatives : These compounds are used as intermediates for synthesizing various heterocyclic derivatives, showcasing their versatility in different chemical reactions (Aly et al., 2019).

- Aqueous Media Synthesis : Demonstrating environmentally friendly approaches, pyrazolo[3,4-b]pyridines were synthesized in aqueous media, emphasizing the trend towards greener chemistry (Shi et al., 2007).

These diverse applications and studies indicate the significant role of 5-nitro-1H-pyrazolo[3,4-b]pyridine in various fields of scientific research, ranging from synthetic chemistry to material science and biomedical applications.

Current Uses of Hydroxychloroquine in Medical Treatment

1. Treatment of COVID-19

- Potential for COVID-19 : Hydroxychloroquine has been evaluated for its potential in treating COVID-19 due to its anti-inflammatory and antiviral effects. Various studies have been conducted to assess its efficacy in this context, although results have been mixed (Sinha & Balayla, 2020).

2. Autoimmune Diseases

- Chronic Diseases : Hydroxychloroquine is commonly used for chronic diseases like systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory properties (Kalia & Dutz, 2007).

3. Malaria Treatment and Prophylaxis

- Antimalarial Use : Traditionally, hydroxychloroquine is used for the treatment and prevention of malaria (Song et al., 2020).

Safety and Monitoring

- Cardiac Safety Concerns : Studies have highlighted potential cardiac adverse effects, including QT prolongation and arrhythmias, associated with hydroxychloroquine use, especially when combined with other medications (Jankelson et al., 2020).

4. Dermatological Applications

- Use in Dermatology : Hydroxychloroquine has been used for over 50 years in treating skin diseases, with recent clinical data confirming its usefulness in treating lupus erythematosus (Kalia & Dutz, 2007).

5. Research and Clinical Trials

- Ongoing Research : Despite controversies, hydroxychloroquine is still under investigation in clinical trials for various applications, including COVID-19 treatment and prophylaxis (Singh, Chauhan, & Kakkar, 2020).

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLQRSOJODHPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493459 | |

| Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

63572-73-6 | |

| Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)